Cas no 1706455-82-4 (3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione)
![3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1706455-82-4x500.png)
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 2,4-Oxazolidinedione, 3-(3-azetidinylmethyl)-
- 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
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- MDL: MFCD29034539
- インチ: 1S/C7H10N2O3/c10-6-4-12-7(11)9(6)3-5-1-8-2-5/h5,8H,1-4H2
- InChIKey: NFMFDSJGMLXYRM-UHFFFAOYSA-N
- ほほえんだ: O1CC(=O)N(CC2CNC2)C1=O
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-234383-5.0g |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 95% | 5.0g |
$3273.0 | 2024-06-19 | |
Enamine | EN300-234383-0.05g |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 95% | 0.05g |
$948.0 | 2024-06-19 | |
Enamine | EN300-234383-10.0g |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 95% | 10.0g |
$4852.0 | 2024-06-19 | |
Enamine | EN300-234383-0.5g |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 95% | 0.5g |
$1084.0 | 2024-06-19 | |
Enamine | EN300-234383-5g |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 5g |
$3273.0 | 2023-09-15 | ||
Ambeed | A1074953-1g |
3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 95% | 1g |
$512.0 | 2024-04-23 | |
Enamine | EN300-234383-2.5g |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 95% | 2.5g |
$2211.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2686-1G |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 95% | 1g |
¥ 3,049.00 | 2023-04-14 | |
Enamine | EN300-234383-10g |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 10g |
$4852.0 | 2023-09-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2686-5G |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |
1706455-82-4 | 95% | 5g |
¥ 9,147.00 | 2023-04-14 |
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dioneに関する追加情報
Comprehensive Overview of 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione (CAS No. 1706455-82-4): Structure, Applications, and Research Insights
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione (CAS No. 1706455-82-4) is a heterocyclic compound featuring a unique molecular scaffold combining azetidine and oxazolidinedione moieties. This structure has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery. The compound's azetidine ring contributes to conformational rigidity, while the oxazolidine-2,4-dione group offers reactive sites for further derivatization, making it valuable for designing bioactive molecules.
Recent studies highlight the growing interest in small-molecule modulators targeting enzymatic pathways, where 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione serves as a key intermediate. Researchers are exploring its utility in developing kinase inhibitors and GPCR-targeted therapeutics, aligning with trends in personalized medicine. Its CAS No. 1706455-82-4 is frequently cited in patent literature, particularly in applications related to metabolic disorder treatments and anti-inflammatory agents.
The compound's synthetic accessibility via multicomponent reactions has been optimized in recent years, addressing demands for green chemistry and atom-economical processes. Analytical characterization techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical studies. Stability studies under various pH conditions suggest its compatibility with oral formulation development, a hot topic in drug delivery optimization.
In agrochemical applications, derivatives of 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione demonstrate promising plant growth regulation properties. This aligns with global interests in sustainable agriculture, where researchers seek eco-friendly alternatives to traditional pesticides. The compound's mode of action involves modulation of plant hormone pathways, making it relevant to crop yield enhancement strategies.
From a commercial perspective, suppliers list CAS 1706455-82-4 as a research-grade chemical with strict quality control protocols. The compound's pricing reflects its niche application status, typically ranging between $50–$200 per gram depending on purity and batch size. Storage recommendations emphasize protection from moisture at -20°C to maintain stability, a critical consideration for long-term research projects.
Emerging computational studies utilize molecular docking simulations to predict the binding affinity of 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione derivatives with biological targets. This AI-assisted drug design approach reduces experimental screening costs, resonating with current industry priorities. The compound's Lipinski rule compliance (molecular weight <500 Da, logP <5) further enhances its drug candidate potential.
Safety evaluations indicate that proper handling with PPE equipment is sufficient for laboratory use, though comprehensive toxicity profiling remains ongoing. The scientific community continues to investigate its structure-activity relationships through systematic SAR studies, particularly focusing on modifications at the azetidine nitrogen and oxazolidinedione carbonyl positions.
As the pharmaceutical industry shifts toward fragment-based drug discovery, 1706455-82-4 represents a valuable chemical fragment for library development. Its balanced hydrophilicity/lipophilicity profile makes it suitable for CNS drug design, addressing the challenging blood-brain barrier penetration requirements. Recent publications correlate its hydrogen bond acceptor capacity with improved target engagement kinetics.
The compound's patent landscape shows increasing activity since 2020, with major filings covering crystal polymorphs and pharmaceutical salts. This intellectual property trend reflects its commercial potential in next-generation therapeutics. Analytical method development for impurity profiling has advanced significantly, supporting regulatory submissions for derivative compounds.
Looking ahead, 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is positioned as a strategic intermediate in medicinal chemistry campaigns. Its dual functionality enables diverse synthetic transformations, from amide couplings to ring-opening reactions. Researchers anticipate expanded applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, areas experiencing rapid growth in drug development pipelines.
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